3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

Catalog No.
S1973066
CAS No.
7126-27-4
M.F
C10H12N2O6
M. Wt
256.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]pr...

CAS Number

7126-27-4

Product Name

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

IUPAC Name

(Z)-4-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethylamino]-4-oxobut-2-enoic acid

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

InChI

InChI=1S/C10H12N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-4H,5-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/b3-1-,4-2-

InChI Key

OYNNHEMQCZQNEW-CCAGOZQPSA-N

SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Canonical SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Isomeric SMILES

C(NC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid, with the chemical formula C10_{10}H12_{12}N2_2O6_6 and CAS number 7126-27-4, is a complex organic compound characterized by its unique structure that includes multiple functional groups. This compound features a prop-2-enoic acid backbone with a carboxyprop-2-enoyl amino group and an ethyl carbamoyl moiety. Its molecular structure contributes to its potential applications in various fields, including pharmaceuticals and biochemistry .

The chemical reactivity of 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid is influenced by its functional groups. Key reactions may include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amine group can react with carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxyl group may be removed as carbon dioxide.

These reactions highlight the compound's potential for further functionalization in synthetic organic chemistry.

The synthesis of 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid typically involves multi-step organic reactions. Common methods include:

  • Starting from simple precursors: Utilizing commercially available starting materials such as prop-2-enoic acid and appropriate amines.
  • Condensation reactions: Employing techniques like Michael addition or nucleophilic substitution to introduce the carboxyprop-2-enoyl group.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product in high purity.

These methods are essential for producing the compound in sufficient quantities for research and application purposes .

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid has potential applications in several domains:

  • Pharmaceuticals: As a building block for drug development, particularly in creating novel therapeutic agents.
  • Biotechnology: In research settings, it may be used to study enzyme interactions or as a biochemical probe.
  • Agriculture: Potential use as a plant growth regulator or pesticide due to its biological activity.

The versatility of this compound makes it an interesting candidate for further exploration in these areas.

Interaction studies involving 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid are crucial for understanding its mechanism of action and potential therapeutic effects. Research may focus on:

  • Protein binding studies: To determine how the compound interacts with various proteins, which can influence its efficacy and safety profile.
  • Cellular uptake assays: To assess how well the compound penetrates cell membranes and its bioavailability.
  • In vitro assays: Evaluating the compound's effects on cellular pathways related to inflammation or cancer progression.

These studies provide insights into how this compound can be effectively utilized in therapeutic applications.

Several compounds share structural similarities with 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid, which can provide context for its uniqueness:

Compound NameChemical FormulaKey Features
3-Aminopropanoic acidC3_{3}H7_{7}N1_{1}O2_{2}Simple amino acid structure
4-CarboxyphenylalanineC9_{9}H9_{9}N1_{1}O4_{4}Contains an aromatic ring
5-Aminolevulinic acidC5_{5}H9_{9}N1_{1}O6_{6}Precursor in heme synthesis

The presence of multiple functional groups in 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to simpler structures .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

256.06953611 g/mol

Monoisotopic Mass

256.06953611 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-16

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